2-Methyl-5-(trifluoromethyl)benzoic acid

Descripción

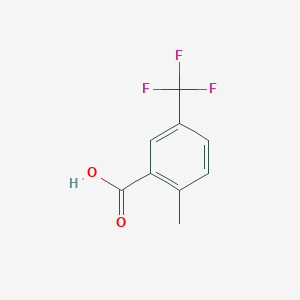

2-Methyl-5-(trifluoromethyl)benzoic acid (CAS 13055-63-5) is a benzoic acid derivative with a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 204.15 g/mol . The compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, owing to its electronic and steric properties imparted by the -CF₃ and methyl substituents.

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJUSBSLJXOSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379596 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13055-63-5 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Photoredox-Catalyzed Oxidation

In this method, 2-(trifluoromethyl)benzaldehyde is oxidized to 2-(trifluoromethyl)benzoic acid using tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) (Ir(dFppy)₃) under blue LED irradiation. The reaction proceeds in acetonitrile under an oxygen atmosphere, achieving a 92% yield after 3–12 hours at room temperature. While this example targets a different regioisomer, the methodology is applicable to 2-methyl-5-(trifluoromethyl)benzaldehyde if synthesized.

Reaction Conditions

-

Catalyst: Ir(dFppy)₃ (0.5–1 mol%)

-

Solvent: MeCN (0.25 M)

-

Oxidant: O₂ (balloon)

-

Light: Blue LEDs

Multi-Step Synthesis via Reduction, Nitration, and Hydrogenation

A patent by CN106588673A outlines a four-step synthesis starting from 2-trifluoromethylbenzaldehyde, yielding 2-methyl-5-aminotrifluorotoluene. Although the final product is an amine, this route highlights strategies for positioning substituents, which could be adapted for carboxylic acid synthesis.

Hydrolysis of Activated Intermediates

Hydrolysis of nitriles, esters, or acyl chlorides is a classical route to benzoic acids. A patent by CN107417518A demonstrates the hydrolysis of trifluoromethylbenzoyl fluoride derivatives to synthesize o-trifluoromethylbenzoic acid.

Hydrolysis of Trifluoromethylbenzoyl Fluoride

In Example 11, trifluoromethylbenzoyl fluoride is hydrolyzed in distilled water under reflux to yield o-trifluoromethylbenzoic acid with 96.8% purity and 95.4% yield. Adapting this method for 2-methyl-5-(trifluoromethyl)benzoyl fluoride would require prior synthesis of the acyl fluoride intermediate.

Reaction Conditions

Grignard Carboxylation for Trifluoromethylbenzoic Acids

Although US6489507B1 focuses on 3,5-bis(trifluoromethyl)benzoic acid, its Grignard carboxylation methodology is relevant. A Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene reacts with CO₂ to form the carboxylic acid in 76–78% yield.

Adaptation for this compound

-

Grignard Formation : React 2-methyl-5-(trifluoromethyl)bromobenzene with magnesium in THF.

-

Carboxylation : Introduce CO₂ gas at 20–25 psi and ambient temperature.

-

Acidification : Treat with HCl to precipitate the carboxylic acid.

Challenges

-

The regioselective synthesis of 2-methyl-5-(trifluoromethyl)bromobenzene is non-trivial.

-

Competing directing effects (methyl vs. trifluoromethyl) may complicate nitration or halogenation steps.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-5-(trifluoromethyl)benzoic acid is primarily utilized in the development of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug design.

Case Studies

- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For example, a study demonstrated that modifying the benzoic acid structure can lead to potent antibacterial agents against resistant strains of bacteria .

- Anti-inflammatory Drugs : The compound has been investigated for its potential anti-inflammatory properties. A derivative was shown to inhibit specific inflammatory pathways, suggesting utility in treating conditions like arthritis .

Agrochemicals

The compound's properties lend themselves well to the development of agrochemicals, particularly herbicides and fungicides.

Research Findings

- Herbicide Development : Studies have shown that trifluoromethyl-substituted benzoic acids can act as effective herbicides by targeting specific enzymes in plants. This specificity minimizes damage to non-target species .

Materials Science

In materials science, this compound serves as a precursor for various polymers and coatings.

Applications

- Polymer Synthesis : The compound can be polymerized to create fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, suitable for high-performance applications .

Environmental Science

Research into the environmental impact of fluorinated compounds has identified this compound as a compound of interest due to its potential persistence in the environment.

Environmental Studies

- Degradation Pathways : Studies have focused on understanding the degradation pathways of this compound in aquatic environments, assessing its ecological risk and informing regulatory measures .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, Anti-inflammatory drugs | Potent activity against resistant bacteria |

| Agrochemicals | Herbicides | Effective targeting of plant enzymes |

| Materials Science | Polymer synthesis | Enhanced thermal stability and chemical resistance |

| Environmental Science | Ecological risk assessment | Persistence studies in aquatic environments |

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-methyl-5-(trifluoromethyl)benzoic acid with key analogs, focusing on substituent positions, molecular properties, and applications:

Key Findings :

Acidity Trends :

- Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) lower pKa values. For example, 2-fluoro-5-(trifluoromethyl)benzoic acid (pKa ~1.8) is more acidic than the methyl-substituted analog (pKa ~2.5–3.0) .

- Hydroxyl groups (e.g., 2-hydroxy derivative) further enhance acidity (pKa ~1.2) via resonance stabilization of the conjugate base .

Steric and Electronic Effects :

- The methyl group at the 2-position in the target compound introduces steric hindrance, making it less reactive in nucleophilic substitutions compared to fluoro or chloro analogs .

- Trifluoromethyl (-CF₃) groups enhance thermal stability and lipophilicity, favoring applications in hydrophobic drug scaffolds .

Applications :

- This compound : Preferred in agrochemicals for its balanced lipophilicity and stability .

- 2-Fluoro-5-(trifluoromethyl)benzoic acid : Used in pharmaceuticals (e.g., kinase inhibitors) due to strong electron-withdrawing effects .

- 2-Hydroxy-5-(trifluoromethyl)benzoic acid : Explored in metal-organic frameworks (MOFs) for catalysis .

Actividad Biológica

Overview

2-Methyl-5-(trifluoromethyl)benzoic acid (C9H7F3O2), a benzoic acid derivative, has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological properties of organic molecules.

- Molecular Weight : 204.15 g/mol

- CAS Number : 13055-63-5

- Structure : The compound consists of a benzene ring substituted with a methyl group and a trifluoromethyl group at specific positions, influencing its reactivity and biological interactions.

1. Antifungal Activity

Some studies suggest that compounds similar to this compound exhibit antifungal properties. Although specific data on this compound's antifungal activity is limited, related benzoate derivatives have shown efficacy against various fungal strains.

2. Pharmacological Potential

The trifluoromethyl group in this compound is known to modulate the pharmacokinetic and pharmacodynamic properties of drugs. Research indicates that such modifications can enhance drug potency and selectivity towards specific biological targets . For instance, the incorporation of trifluoromethyl groups has been linked to improved inhibition of serotonin uptake and other enzyme activities, suggesting potential applications in treating mood disorders or other conditions influenced by serotonin levels .

The exact mechanism of action for this compound remains unclear. However, studies on similar compounds indicate that the trifluoromethyl group may facilitate interactions with biological macromolecules, possibly through hydrogen bonding or hydrophobic interactions, thereby influencing cellular pathways .

Case Study 1: Trifluoromethyl Group in Drug Design

A review highlighted the significance of trifluoromethyl groups in drug development, noting that their presence often correlates with increased biological activity. For example, drugs containing this group have shown enhanced efficacy against various targets, including enzymes involved in cancer progression .

Case Study 2: Synthesis and Biological Testing

Research involving the synthesis of analogs of this compound revealed promising results when tested for anti-inflammatory and analgesic activities. These studies suggest that modifications to the benzoic acid framework can yield compounds with desirable therapeutic effects .

Safety and Toxicity

While exploring the biological activities of this compound, safety assessments are crucial. The compound has been classified with potential hazards such as skin irritation and respiratory issues upon exposure, emphasizing the need for careful handling in laboratory settings .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-Methyl-5-(trifluoromethyl)benzoic acid?

Methodological Answer:

- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for trifluoromethyl-substituted benzoic acids involve halogenation or coupling reactions. For example, 3-Chloro-5-(trifluoromethyl)benzoic acid is synthesized via electrophilic substitution of p-anisole with N-chloroformamide, followed by deprotection with trifluoroacetic acid . Adjustments may include using methyl-directed catalysts to optimize regioselectivity.

- Purification : Recrystallization using ethanol or dimethylformamide (DMF) is effective for similar compounds, as these solvents balance solubility and polarity . Confirm purity via HPLC (≥98% purity threshold is typical; see HPLC parameters below) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Monitor retention times against standards (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid elutes at ~8.5 min under similar conditions) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode detects the molecular ion peak [M–H]⁻ at m/z 206 (calculated for C₉H₇F₃O₂). Compare with NIST spectral libraries for validation .

- NMR : Prioritize ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm) and ¹H NMR for methyl group assignment (δ ~2.3 ppm) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. The compound may cause skin/eye irritation (H315, H319) or respiratory discomfort (H335) based on structurally similar benzoic acids .

- Storage : Keep in a desiccator at 4°C, away from oxidizers and strong bases. Use sealed amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do electronic effects of the methyl and trifluoromethyl groups influence reaction kinetics in derivative synthesis?

Methodological Answer:

- Mechanistic Insight : The trifluoromethyl group is electron-withdrawing, which activates the benzoic acid core for electrophilic substitution at the para position. The methyl group, being electron-donating, may sterically hinder reactivity at the ortho position.

- Experimental Design : Conduct kinetic studies using varying substituents (e.g., 2-Fluoro vs. 2-Methyl analogs) and monitor reaction rates via UV-Vis or NMR. DFT calculations can model charge distribution and transition states .

Q. What strategies address solubility challenges in polar vs. non-polar solvents?

Methodological Answer:

- Solvent Optimization : For polar solvents (e.g., DMSO, DMF), solubilize the compound at elevated temperatures (50–60°C). In non-polar solvents (e.g., toluene), use sonication or co-solvents like ethyl acetate.

- Data Reference : Related compounds show solubility in ethanol (≥10 mg/mL) and limited solubility in water (<0.1 mg/mL) .

Q. How does thermal and pH stability impact experimental design?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, 2-Fluoro-5-(trifluoromethyl)benzoic acid has a melting point of ~287–293°C, suggesting stability below 250°C .

- pH Sensitivity : Test stability across pH 2–12 using buffered solutions. Monitor degradation via HPLC; acidic conditions (pH <4) generally preserve benzoic acid integrity .

Q. Can computational modeling predict binding affinity in drug discovery applications?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., microbial enzymes). The trifluoromethyl group enhances binding via hydrophobic interactions, as seen in similar antifungal agents .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

- Data Reconciliation : Cross-validate using differential scanning calorimetry (DSC) for precise melting points. For example, 2-Methyl-4-trifluoromethyl-thiazole-5-carboxylic acid has a reported mp of 248°C, while discrepancies may arise from polymorphic forms .

- Collaborative Reproducibility : Share raw spectral data (e.g., NMR, MS) via open-access platforms to enable peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.